Noxiustoxin

Description

Properties

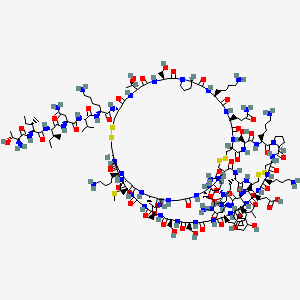

IUPAC Name |

3-[(1R,4S,4aS,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45S,48R,53R,56S,59S,65S,68S,71S,74R,81S,87S,90S,95S,98S)-53-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4,15,45,68,81,98-hexakis(4-aminobutyl)-7-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-87-(2-amino-2-oxoethyl)-71-(3-amino-3-oxopropyl)-56-[(1R)-1-hydroxyethyl]-30,33,59,95-tetrakis(hydroxymethyl)-24-[(4-hydroxyphenyl)methyl]-36,42-dimethyl-21-(2-methylpropyl)-90-(2-methylsulfanylethyl)-2,5,5a,13,16,19,22,25,28,31,34,37,40,43,46,54,57,60,66,69,72,80,83,86,89,92,93,96,99-nonacosaoxo-9,10,50,51,76,77-hexathia-a,3,6,6a,14,17,20,23,26,29,32,35,38,41,44,47,55,58,61,67,70,73,79,82,85,88,91,94,97-nonacosazapentacyclo[46.30.14.1412,74.061,65.0100,104]hexahectan-18-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C174H286N52O54S7/c1-14-86(7)136(223-171(277)137(87(8)15-2)222-168(274)134(187)90(11)231)170(276)211-112(70-129(186)239)156(262)221-135(85(5)6)169(275)203-101(37-21-28-59-180)149(255)219-122-83-287-283-79-118-161(267)201-104(53-63-281-13)152(258)209-110(68-127(184)237)143(249)191-72-131(241)194-96(32-16-23-54-175)144(250)215-117-78-282-285-81-120(218-151(257)102(49-51-125(182)235)199-146(252)100(36-20-27-58-179)202-166(272)123-39-31-62-226(123)174(280)116(77-230)214-172(278)138(91(12)232)224-165(122)271)164(270)213-115(76-229)159(265)204-105(38-22-29-60-181)173(279)225-61-30-40-124(225)167(273)220-121(82-286-284-80-119(217-148(254)99(198-160(117)266)35-19-26-57-178)163(269)208-109(66-93-43-47-95(234)48-44-93)154(260)210-111(69-128(185)238)155(261)205-106(139(188)245)67-126(183)236)162(268)197-98(34-18-25-56-177)145(251)200-103(50-52-133(243)244)150(256)206-107(64-84(3)4)153(259)207-108(65-92-41-45-94(233)46-42-92)142(248)190-73-132(242)195-113(74-227)158(264)212-114(75-228)157(263)193-88(9)140(246)189-71-130(240)192-89(10)141(247)196-97(147(253)216-118)33-17-24-55-176/h41-48,84-91,96-124,134-138,227-234H,14-40,49-83,175-181,187H2,1-13H3,(H2,182,235)(H2,183,236)(H2,184,237)(H2,185,238)(H2,186,239)(H2,188,245)(H,189,246)(H,190,248)(H,191,249)(H,192,240)(H,193,263)(H,194,241)(H,195,242)(H,196,247)(H,197,268)(H,198,266)(H,199,252)(H,200,251)(H,201,267)(H,202,272)(H,203,275)(H,204,265)(H,205,261)(H,206,256)(H,207,259)(H,208,269)(H,209,258)(H,210,260)(H,211,276)(H,212,264)(H,213,270)(H,214,278)(H,215,250)(H,216,253)(H,217,254)(H,218,257)(H,219,255)(H,220,273)(H,221,262)(H,222,274)(H,223,277)(H,224,271)(H,243,244)/t86-,87-,88-,89-,90+,91+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,134-,135-,136-,137-,138-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKNZJLPBMOCKU-ZDGDVGGMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(NC(=O)C(NC3=O)CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CCCCN)C)C)CO)CO)CC6=CC=C(C=C6)O)CC(C)C)CCC(=O)O)CCCCN)CCCCN)CO)NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C(=O)C(NC(=O)C(NC1=O)C(C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)C(C(C)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCCN)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCCN)C)C)CO)CO)CC6=CC=C(C=C6)O)CC(C)C)CCC(=O)O)CCCCN)CCCCN)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]7CCCN7C(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@@H](C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)[C@H]([C@@H](C)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C174H286N52O54S7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4195 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85205-49-8 | |

| Record name | Noxiustoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085205498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Noxiustoxin: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noxiustoxin (NTX), a peptide neurotoxin isolated from the venom of the Mexican scorpion Centrurodes noxius, is a potent and well-characterized blocker of potassium channels. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, detailing its primary targets, binding kinetics, and the downstream physiological effects. The document summarizes key quantitative data, outlines detailed experimental protocols for studying the toxin's activity, and provides visual representations of its signaling pathway and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development who are investigating potassium channel function and modulation.

Introduction

This compound is a 39-amino acid peptide that belongs to the α-KTx family of scorpion toxins.[1] It has been instrumental as a pharmacological tool for the characterization of various potassium channels due to its high affinity and specificity.[2] Understanding the precise mechanism by which this compound modulates ion channel function is critical for its application in basic research and for exploring its potential therapeutic applications. This guide synthesizes the current knowledge on this compound's mechanism of action, with a focus on the technical details relevant to experimental design and data interpretation.

Molecular Targets and Binding Affinity

The primary molecular targets of this compound are voltage-gated potassium (Kv) channels and, to a lesser extent, calcium-activated potassium (KCa) channels.[1] this compound functions as a pore blocker, physically occluding the ion conduction pathway by binding to the outer vestibule of the channel.[3] The N-terminal region of the toxin is crucial for this interaction.[1][4]

The affinity of this compound for different potassium channel subtypes varies, with particularly high affinity for members of the Kv1 subfamily. The dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) are key parameters that quantify this binding affinity.

Data Presentation: this compound Binding Affinities and IC50 Values

| Channel Subtype | Species/Cell Line | Method | Parameter | Value | Reference(s) |

| rKv1.2/KCNA2 | Rat | Electrophysiology | Kd | 2 nM | [5] |

| mKv1.3/KCNA3 | Mouse | Electrophysiology | Kd | 1 nM | [5] |

| Voltage-gated K+ channels | B lymphocytes | Patch-clamp | Affinity | 2 nM | [6] |

| mKv1.1/KCNA1 | Mouse | Electrophysiology | Kd | > 25 nM | [5] |

| hKv1.5/KCNA5 | Human | Electrophysiology | Kd | > 25 nM | [5] |

| mKv3.1/KCNC1 | Mouse | Electrophysiology | Kd | > 25 nM | [5] |

| KCa1.1/KCNMA1 | - | Electrophysiology | Kd | > 25 nM | [5] |

| KCa3.1/KCNN4 | - | Electrophysiology | Kd | > 25 nM | [5] |

| Small-conductance KCa | Bovine aortic endothelial cells | Patch-clamp | IC50 (NTX1-39) | 0.5 µM | [7] |

| Small-conductance KCa | Bovine aortic endothelial cells | Patch-clamp | IC50 (NTX1-20) | ~5 µM | [7] |

| Small-conductance KCa | Bovine aortic endothelial cells | Patch-clamp | IC50 (NTX1-6) | 500 µM | [7] |

| Rat brain synaptosome membranes | Rat | Radioligand binding | Ki | 100 pM | [8] |

| Squid axon K+ channels | Squid | Electrophysiology | Kd | 300 nM | [1] |

Signaling Pathway and Physiological Consequences

The blockade of potassium channels by this compound has significant downstream effects on cellular excitability and neurotransmission. By inhibiting the efflux of potassium ions, this compound leads to a decrease in potassium permeability, causing membrane depolarization. This depolarization is a critical event that triggers the opening of voltage-gated calcium channels. The subsequent influx of extracellular calcium ions increases the intracellular calcium concentration, which in turn promotes the fusion of synaptic vesicles with the presynaptic membrane and enhances the release of neurotransmitters, such as gamma-aminobutyric acid (GABA).[9]

Experimental Protocols

The mechanism of action of this compound has been elucidated through a variety of experimental techniques. This section provides detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for Measuring K+ Channel Blockade

This protocol is designed to measure the inhibitory effect of this compound on voltage-gated potassium channels expressed in a heterologous system (e.g., HEK293 cells) or in native cells (e.g., lymphocytes).[6]

Experimental Workflow:

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

Procedure:

-

Cell Preparation: Culture cells expressing the potassium channel of interest on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the cell's interior.

-

Data Acquisition:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit potassium currents.

-

Record the baseline currents.

-

Perfuse the bath with the extracellular solution containing this compound at the desired concentration.

-

Repeat the voltage-step protocol to record the currents in the presence of the toxin.

-

-

Data Analysis: Measure the peak current amplitude before and after toxin application to calculate the percentage of inhibition. For dose-response analysis, apply a range of this compound concentrations and fit the data to a Hill equation to determine the IC50 value.

Neurotransmitter Release Assay from Synaptosomes

This protocol describes the preparation of synaptosomes from brain tissue and their use in a neurotransmitter release assay to assess the effect of this compound.[9]

Experimental Workflow:

Solutions:

-

Homogenization Buffer: 0.32 M Sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4.

-

Physiological Salt Solution (PSS): 128 mM NaCl, 2.4 mM KCl, 3.2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM HEPES, 10 mM Glucose, pH 7.4.

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue (e.g., rat cortex) in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2 fraction).

-

Resuspend the P2 pellet in physiological salt solution.

-

-

Neurotransmitter Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-GABA) to allow for its uptake into the synaptic vesicles.

-

Superfusion:

-

Place the loaded synaptosomes in a superfusion chamber.

-

Continuously perfuse the synaptosomes with PSS at a constant flow rate.

-

Collect fractions of the superfusate at regular intervals.

-

-

Stimulation:

-

After establishing a stable baseline of neurotransmitter release, switch to a PSS solution containing this compound.

-

Continue collecting fractions to measure the toxin-induced release.

-

-

Data Analysis:

-

Determine the amount of radioactivity in each collected fraction using liquid scintillation counting.

-

Express the neurotransmitter release as a percentage of the total synaptosomal content.

-

Compare the release in the presence and absence of this compound.

-

Conclusion

This compound is a potent and specific blocker of voltage-gated potassium channels, with a well-defined mechanism of action. Its ability to inhibit potassium efflux, leading to membrane depolarization and enhanced neurotransmitter release, makes it an invaluable tool for studying the role of potassium channels in neuronal excitability and synaptic transmission. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations and to further explore its potential applications in drug discovery and development.

References

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. sysy.com [sysy.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. protein.bio.msu.ru [protein.bio.msu.ru]

- 5. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4.4. Preparation of a Synaptosome Fraction from Rat Brain [bio-protocol.org]

- 9. Blockade of a KCa channel with synthetic peptides from this compound: a K+ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

Noxiustoxin: A Technical Guide to its Discovery, Purification, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noxiustoxin (NTX) is a potent neurotoxin isolated from the venom of the Mexican scorpion, Centruroides noxius.[1][2] As a member of the short-chain scorpion toxin family, NTX is a peptide consisting of 39 amino acid residues, with a molecular mass of approximately 4195.06 Da.[1] This toxin has garnered significant interest within the scientific community due to its specific and high-affinity blockade of voltage-gated potassium channels (Kv channels), making it a valuable tool for studying the structure and function of these crucial ion channels. This technical guide provides an in-depth overview of the discovery, purification, and characterization of this compound, with a focus on detailed experimental protocols and its mechanism of action.

Discovery and Initial Characterization

This compound was first identified and purified from the crude venom of Centruroides noxius by the research group of Dr. Lourival D. Possani.[2][3] Initial studies revealed that this peptide, formerly known as toxin II-11, was responsible for potent neurotoxic effects in mammals.[1] Subsequent research elucidated its primary amino acid sequence and identified its specific targets as voltage-gated potassium channels. The venom of C. noxius is a complex mixture of various peptides and proteins, with this compound being one of the key components responsible for its toxicity. The lethal dose (LD50) of the whole venom in mice has been reported to be 0.26 μg/g.[1]

Biochemical Properties of this compound

A summary of the key biochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 4195.06 Da | [1] |

| Amino Acid Residues | 39 | [1] |

| Primary Sequence | TIINVKCTSPKQCSKPCKELYGSSAGAKCMNGKCKCYNN-NH2 | [1] |

| Disulfide Bridges | 3 (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36) | [1] |

| LD50 (intraperitoneal, mice) | 0.26 µg/g (for whole venom) | [1] |

Purification of this compound from Centruroides noxius Venom

The purification of this compound from the complex mixture of Centruroides noxius venom is a multi-step process that typically involves a combination of chromatographic techniques. The following is a representative protocol based on established methods for scorpion toxin purification.

Experimental Workflow for this compound Purification

Caption: A typical workflow for the purification and characterization of this compound.

Detailed Experimental Protocols

1. Venom Extraction and Preparation:

-

Source: Crude venom is obtained from mature Centruroides noxius scorpions by electrical stimulation.

-

Lyophilization: The collected venom is immediately frozen and lyophilized to preserve the activity of the toxins.

-

Solubilization: A known amount of lyophilized venom (e.g., 100 mg) is dissolved in a suitable buffer, such as 0.1 M ammonium acetate, pH 7.0.

-

Clarification: The venom solution is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to remove any insoluble material. The supernatant containing the soluble venom components is carefully collected.

2. Size-Exclusion Chromatography (Sephadex G-50):

-

Column: A Sephadex G-50 column (e.g., 1.5 x 120 cm) is equilibrated with the same buffer used for venom solubilization.

-

Sample Application: The clarified venom supernatant is loaded onto the column.

-

Elution: The venom components are separated based on their molecular size by eluting with the equilibration buffer at a constant flow rate (e.g., 15 mL/hour).

-

Fraction Collection: Fractions of a defined volume (e.g., 3 mL) are collected.

-

Monitoring: The protein content of the fractions is monitored by measuring the absorbance at 280 nm.

-

Toxicity Screening: The collected fractions are screened for their toxicity using a suitable animal model (e.g., intraperitoneal injection in mice) to identify the fractions containing this compound.

3. Ion-Exchange Chromatography (CM-Cellulose):

-

Column: The toxic fractions from the gel filtration step are pooled, desalted, and loaded onto a CM-Cellulose (carboxymethyl cellulose) cation-exchange column equilibrated with a low ionic strength buffer (e.g., 0.02 M sodium phosphate, pH 6.0).

-

Elution: The bound proteins are eluted with a linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl in the equilibration buffer).

-

Fraction Collection and Analysis: Fractions are collected and monitored for protein content (A280) and toxicity. The fractions exhibiting the highest toxicity are pooled for the next purification step.

4. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: A C18 reverse-phase HPLC column is used for the final purification step.

-

Mobile Phase: A two-solvent system is typically employed: Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Elution: The sample is eluted with a linear gradient of increasing Solvent B concentration, which separates the components based on their hydrophobicity.

-

Detection: The elution profile is monitored at 220 nm and 280 nm.

-

Purity Assessment: The purity of the final this compound peak is assessed by analytical RP-HPLC and SDS-PAGE.

Representative Purification Table

The following table provides an illustrative summary of a typical purification of this compound from Centruroides noxius venom. The values are representative and may vary depending on the specific experimental conditions.

| Purification Step | Total Protein (mg) | Total Activity (LD50 units) | Specific Activity (LD50 units/mg) | Yield (%) | Purification (Fold) |

| Crude Venom | 100 | 384,615 | 3,846 | 100 | 1 |

| Sephadex G-50 | 25 | 307,692 | 12,308 | 80 | 3.2 |

| CM-Cellulose | 5 | 250,000 | 50,000 | 65 | 13 |

| RP-HPLC | 1 | 200,000 | 200,000 | 52 | 52 |

Mechanism of Action: Blockade of Voltage-Gated Potassium Channels

This compound exerts its neurotoxic effects by specifically targeting and blocking voltage-gated potassium channels.[1] These channels are integral membrane proteins that play a critical role in the repolarization phase of the action potential in excitable cells such as neurons and muscle cells.

Signaling Pathway: this compound and Kv Channel Interaction

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Noxiustoxin (NTX), a neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius. The document details its primary amino acid sequence, physicochemical properties, and mechanism of action, with a focus on its interaction with potassium channels. Experimental methodologies for its characterization are also elucidated.

Core Properties of this compound

This compound is a peptide toxin that acts as a potent blocker of voltage-dependent and calcium-activated potassium channels.[1] Its compact structure is reinforced by three disulfide bridges, making it a stable and specific ligand for its target ion channels.

Physicochemical Characteristics

This compound is a 39-residue peptide with a C-terminus that is amidated.[1] The toxin has a notable absence of histidine, arginine, tryptophan, and phenylalanine residues.[2]

| Property | Value | Reference |

| Amino Acid Residues | 39 | [1][2] |

| Molecular Mass | 4195.06 Da | [1] |

| Chemical Formula | C174H286N52O54S7 | [1] |

| Disulfide Bridges | 3 (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36) | [1] |

| UniProt ID | P08815 | [1] |

| Protein Data Bank (PDB) ID | 1SXM | [1] |

Primary Amino Acid Sequence

The primary structure of this compound was determined through automated Edman degradation and chemical cleavage.[2] The linear sequence of amino acids is as follows:

Thr-Ile-Ile-Asn-Val-Lys-Cys-Thr-Ser-Pro-Lys-Gln-Cys-Ser-Lys-Pro-Cys-Lys-Glu-Leu-Tyr-Gly-Ser-Ser-Ala-Gly-Ala-Lys-Cys-Met-Asn-Gly-Lys-Cys-Lys-Cys-Tyr-Asn-Asn-NH2 [1][2][3]

Amino Acid Composition

The amino acid composition of this compound is detailed in the table below.

| Amino Acid | Count |

| Aspartic acid (Asp/Asn) | 4 |

| Threonine (Thr) | 2 |

| Serine (Ser) | 4 |

| Glutamic acid (Glu/Gln) | 2 |

| Proline (Pro) | 2 |

| Glycine (Gly) | 3 |

| Alanine (Ala) | 2 |

| Valine (Val) | 1 |

| Methionine (Met) | 1 |

| Isoleucine (Ile) | 2 |

| Leucine (Leu) | 1 |

| Tyrosine (Tyr) | 2 |

| Lysine (Lys) | 7 |

| Cysteine (Cys) | 6 |

Table based on data from Possani et al., 1982.[2]

Mechanism of Action and Target Specificity

This compound exerts its neurotoxic effects by physically occluding the pore of specific potassium channels, thereby inhibiting the flow of potassium ions.[1] This blockade of K+ channels leads to an increase in the release of neurotransmitters such as gamma-aminobutyric acid (GABA).[4][5] The toxin's mode of action can be concentration-dependent, exhibiting voltage-independent blocking at lower concentrations (<1.5 μM) and voltage-dependent blocking at higher concentrations.[1]

Binding Affinity for Potassium Channels

This compound exhibits varying affinities for different subtypes of voltage-gated potassium (Kv) channels and calcium-activated potassium (KCa) channels.

| Channel Subtype | Dissociation Constant (Kd) |

| rKv1.2 (KCNA2) | 2 nM |

| mKv1.3 (KCNA3) | 1 nM |

| mKv1.1 (KCNA1) | > 25 nM |

| hKv1.5 (KCNA5) | > 25 nM |

| mKv3.1 (KCNC1) | > 25 nM |

| KCa1.1 (KCNMA1) | > 25 nM |

| KCa3.1 (KCNN4) | > 25 nM |

| Squid Axon K+ channels | 300 nM |

Table compiled from data in Valdivia et al., 1988 and Grissmer et al., 1994.[1][6]

The active site of this compound is believed to be located in its N-terminal region, as a synthetic nonapeptide corresponding to this sequence (NTX1-9) was shown to induce similar toxic effects to the native toxin.[1][4]

Experimental Protocols

Purification of this compound

The initial purification of this compound from the venom of Centruroides noxius involved a two-step chromatographic process:

-

Gel Filtration: Crude venom extract was first fractionated using Sephadex G-50 chromatography.[2]

-

Ion Exchange Chromatography: The relevant fractions from gel filtration were then subjected to ion exchange separation on carboxymethylcellulose columns to yield the pure toxin.[2]

Primary Sequence Determination

The determination of the primary amino acid sequence of this compound was achieved through the following key steps:

-

Reduction and Carboxymethylation: The disulfide bridges of the purified toxin were reduced and then carboxymethylated to produce a linear peptide chain.

-

Cyanogen Bromide Cleavage: Due to the presence of a single methionine residue, the linearized toxin was cleaved with cyanogen bromide. This reaction specifically breaks the peptide chain at the C-terminus of methionine residues.[2]

-

Peptide Separation: The resulting peptide fragments were separated using Sephadex G-50 chromatography.[2]

-

Automated Edman Degradation: The amino acid sequence of the intact, linearized toxin and the separated peptide fragments was determined using an automated Edman degradation sequencer.[2]

-

Amino Acid Analysis: The amino acid composition of the intact toxin and the cleaved peptides was confirmed by amino acid analysis after hydrolysis.[2]

Signaling Pathway

This compound's primary mode of action is the direct blockade of potassium channels in excitable membranes, such as those of neurons. This disruption of potassium ion flux leads to alterations in membrane potential and subsequent physiological effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. This compound | C174H286N52O54S7 | CID 133082056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthetic peptides corresponding to the sequence of this compound indicate that the active site of this K+ channel blocker is located on its amino-terminal portion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound – Wikipedia [de.wikipedia.org]

Noxiustoxin: A Technical Guide to its Function as a Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noxiustoxin (NTX) is a potent neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius. It is a 39-amino acid peptide that functions as a highly specific blocker of both voltage-gated (Kv) and calcium-activated (KCa) potassium channels.[1][2] Its ability to discriminate between different potassium channel subtypes, particularly its high affinity for the Kv1.3 channel, has made it a valuable tool in immunological and neurological research. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative binding affinities, detailed experimental protocols for its study, and its impact on cellular signaling pathways.

Introduction

Potassium channels are a diverse group of ion channels crucial for regulating cellular excitability, neurotransmitter release, and cell proliferation. Their dysfunction is implicated in a variety of diseases, making them attractive therapeutic targets. This compound, as a selective potassium channel blocker, offers a powerful molecular probe to dissect the physiological roles of specific potassium channel subtypes. This guide will delve into the core technical aspects of this compound, providing researchers with the foundational knowledge required to effectively utilize this toxin in their investigations.

Physicochemical Properties and Structure

This compound is a peptide with a molecular mass of approximately 4195 Da.[3] Its primary structure consists of 39 amino acid residues, with the sequence: TIINVKCTSPKQCSKPCKELYGSSAGAKCMNGKCKCYNN-NH2.[3] The structure is stabilized by three disulfide bridges (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36).[3] The three-dimensional structure of this compound has been determined by NMR and is available in the Protein Data Bank under the accession code 1SXM .[1] The structure reveals an α/β scaffold, a common motif among short-chain scorpion toxins.[1]

Mechanism of Action

This compound exerts its inhibitory effect by physically occluding the pore of target potassium channels.[2] The toxin binds to the external vestibule of the channel, with its N-terminal region playing a critical role in this interaction.[2] Site-directed mutagenesis studies have confirmed that specific residues in the N-terminal portion of the toxin are essential for its high-affinity binding and channel-blocking activity. The mode of action can be concentration-dependent, with voltage-independent and voltage-dependent blocking mechanisms observed at different concentrations.[2]

Quantitative Data: Binding Affinity and Potency

The following tables summarize the reported binding affinities (Kd) and inhibitory concentrations (IC50) of this compound for various potassium channel subtypes. This data is essential for designing experiments and interpreting results.

| Channel Subtype | Dissociation Constant (Kd) | Reference |

| Kv1.1 (KCNA1) | > 25 nM | |

| rKv1.2 (KCNA2) | 2 nM | |

| mKv1.3 (KCNA3) | 1 nM | |

| hKv1.5 (KCNA5) | > 25 nM | |

| mKv3.1 (KCNC1) | > 25 nM | |

| KCa1.1 (KCNMA1) | > 25 nM | |

| KCa3.1 (KCNN4) | > 25 nM | |

| Squid Axon K+ Channels | 300 nM | [2] |

| Ca2+-activated K+ channels | ~450 nM |

| Channel Subtype | IC50 | Reference |

| Kv1.2 | ~2 nM | |

| Kv1.3 | ~1 nM | |

| Small-conductance Ca2+-activated K+ channels (SK) | NTX2 is >100-fold less potent than NTX | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Purification of Native this compound from Centruroides noxius Venom

This protocol outlines the general steps for isolating this compound from crude scorpion venom.

Materials:

-

Lyophilized Centruroides noxius venom

-

Sephadex G-50 gel filtration column

-

Carboxymethylcellulose (CMC) ion-exchange column

-

Appropriate buffers (e.g., ammonium acetate, sodium phosphate)

-

HPLC system with a C18 reverse-phase column

-

Spectrophotometer (280 nm)

-

Lyophilizer

Procedure:

-

Solubilization: Dissolve the lyophilized crude venom in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0).

-

Gel Filtration Chromatography:

-

Load the solubilized venom onto a Sephadex G-50 column equilibrated with the same buffer.

-

Elute the proteins with the same buffer and collect fractions.

-

Monitor the absorbance of the fractions at 280 nm to identify protein peaks.

-

Pool the fractions corresponding to the low molecular weight peptides (where this compound is expected to elute).

-

-

Ion-Exchange Chromatography:

-

Apply the pooled fractions from the gel filtration step to a CMC ion-exchange column equilibrated with a low ionic strength buffer (e.g., 0.05 M sodium phosphate, pH 6.5).

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound proteins using a linear gradient of increasing ionic strength (e.g., 0.05 M to 1.0 M NaCl in the equilibration buffer).

-

Collect fractions and monitor the absorbance at 280 nm.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Subject the fractions showing potassium channel blocking activity (determined by a functional assay) to reverse-phase HPLC on a C18 column.

-

Elute the peptides using a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

-

Collect the purified this compound peak.

-

-

Verification and Storage:

-

Verify the purity and identity of the isolated this compound using mass spectrometry and N-terminal sequencing.

-

Lyophilize the purified toxin and store at -20°C or below.

-

Solid-Phase Peptide Synthesis of this compound

This protocol describes the chemical synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA, TIS, water)

-

HPLC system for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in a suitable solvent like DMF.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using the deprotection solution.

-

Couple the first Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH) to the deprotected resin using coupling reagents and a base.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

-

Monitor the completion of each coupling reaction using a ninhydrin test.

-

-

Cleavage and Deprotection:

-

Once the full peptide chain is assembled, wash the resin thoroughly.

-

Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Oxidative Folding:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Dissolve the linear peptide in a suitable buffer and allow for oxidative folding to form the three disulfide bridges. This can be facilitated by air oxidation or using a redox buffer system (e.g., glutathione).

-

-

Purification and Verification:

-

Purify the folded this compound using reverse-phase HPLC.

-

Verify the correct mass and purity using mass spectrometry.

-

Electrophysiological Recording (Patch-Clamp)

This protocol outlines the general procedure for assessing the effect of this compound on potassium channels expressed in a heterologous system like Xenopus oocytes or mammalian cells.

Materials:

-

Xenopus oocytes or a suitable mammalian cell line (e.g., HEK293) expressing the target potassium channel.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Pipette puller and microforge.

-

Extracellular (bath) solution.

-

Intracellular (pipette) solution.

-

This compound stock solution.

Procedure:

-

Cell Preparation: Prepare the cells expressing the target potassium channel. For Xenopus oocytes, this involves injecting cRNA encoding the channel subunits.

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation:

-

Approach a cell with the patch pipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

-

Configuration:

-

Whole-cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.

-

Inside-out/Outside-out: After forming a cell-attached patch, pull the pipette away from the cell to excise a patch of membrane.

-

-

Data Recording:

-

Apply voltage protocols (e.g., voltage steps) to elicit potassium currents.

-

Record the baseline currents in the absence of the toxin.

-

Perfuse the bath with a solution containing the desired concentration of this compound and record the currents.

-

Wash out the toxin to assess the reversibility of the block.

-

-

Data Analysis: Analyze the recorded currents to determine the extent of channel block, IC50 values, and the voltage dependence of the block.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for its receptor on synaptosomal membranes.

Materials:

-

Radiolabeled this compound (e.g., [125I]-NTX).

-

Rat brain synaptosomes.

-

Binding buffer (e.g., PBS with BSA).

-

Unlabeled this compound (for competition).

-

Glass fiber filters.

-

Filtration manifold.

-

Gamma counter.

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from rat brain tissue by differential centrifugation.

-

Assay Setup:

-

In a series of tubes, add a constant amount of synaptosomal membranes and a fixed concentration of radiolabeled this compound.

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

Include tubes with no unlabeled toxin (total binding) and tubes with a high excess of unlabeled toxin (non-specific binding).

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration:

-

Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold.

-

Wash the filters quickly with cold binding buffer to remove unbound radioligand.

-

-

Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of unlabeled this compound.

-

Determine the Ki value from the competition curve using appropriate software.[4]

-

Signaling Pathways and Cellular Effects

This compound's high affinity for the Kv1.3 channel makes it a potent modulator of T-lymphocyte function. The Kv1.3 channel is crucial for maintaining the membrane potential required for sustained calcium influx upon T-cell receptor (TCR) activation.

By blocking Kv1.3, this compound depolarizes the T-cell membrane, which in turn reduces the driving force for Ca2+ entry through CRAC channels. This attenuation of the intracellular calcium signal has several downstream consequences:

-

Inhibition of T-cell proliferation: The sustained calcium signal is necessary for the activation of transcription factors like NFAT, which are essential for the expression of genes required for T-cell proliferation.

-

Reduced cytokine production: The production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) is also dependent on calcium signaling and is therefore inhibited by this compound.

-

Impaired effector function: In cytotoxic T-lymphocytes, Kv1.3 blockade can inhibit the secretion of effector molecules like granzyme B, thereby reducing their ability to kill target cells.

Conclusion

This compound is a valuable molecular tool for the study of potassium channels. Its high affinity and selectivity for specific channel subtypes, particularly Kv1.3, have provided significant insights into the role of these channels in cellular physiology and pathophysiology. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting potassium channels with this compound and its analogues. As our understanding of the intricate roles of potassium channels in disease continues to grow, the importance of specific and potent blockers like this compound in drug discovery and development will undoubtedly increase.

References

- 1. rcsb.org [rcsb.org]

- 2. Synthetic peptides corresponding to the sequence of this compound indicate that the active site of this K+ channel blocker is located on its amino-terminal portion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Effects of Noxiustoxin on Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noxiustoxin (NTX) is a potent neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius. As a member of the α-KTx family of scorpion toxins, NTX exerts its primary physiological effects by blocking specific types of potassium channels in neurons. This targeted action leads to significant alterations in neuronal excitability and neurotransmitter release, making NTX a valuable tool for studying the roles of these channels in neuronal function and a potential lead compound in drug development. This guide provides an in-depth technical overview of the physiological effects of NTX on neurons, including its mechanism of action, quantitative data on its interactions with ion channels, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound is a 39-amino acid peptide that functions as a potent blocker of voltage-gated potassium (Kv) channels and calcium-activated potassium (KCa) channels. Its primary targets in neurons are members of the Kv1 subfamily, particularly Kv1.2 and Kv1.3, with a lower affinity for Kv1.1. The toxin physically occludes the ion conduction pore of these channels, thereby inhibiting the outward flow of potassium ions (K+) that is crucial for repolarizing the neuronal membrane after an action potential.

The N-terminal region of this compound is believed to be critical for its interaction with the potassium channel pore. By blocking the repolarizing K+ current, NTX prolongs the duration of the action potential. This extended depolarization leads to a greater influx of calcium ions (Ca2+) through voltage-gated calcium channels. The elevated intracellular Ca2+ concentration, in turn, triggers an increase in the release of neurotransmitters from the presynaptic terminal. This has been demonstrated for both the inhibitory neurotransmitter GABA and the excitatory neurotransmitter acetylcholine.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of this compound with its molecular targets.

Table 1: Inhibitory Potency of this compound on Voltage-Gated Potassium Channels

| Channel Subtype | IC50 Value | Reference |

| Kv1.2 | ~2 nM | |

| Kv1.3 | ~1 nM |

Table 2: Binding Affinity of this compound

| Preparation | Ligand | Binding Constant (Kd/Ki) | Reference |

| Squid Axon K+ Channels | This compound | 300 nM (Kd) | |

| Rat Brain Synaptosomal Membranes | This compound | 160-300 nM (Kd) | |

| Rat Brain Synaptosomal Membranes | Radiolabelled Dendrotoxin | 1 x 10-10 M (Ki) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological effects of this compound on neurons.

Electrophysiological Recording of Potassium Channel Blockade

Objective: To measure the inhibitory effect of this compound on specific Kv channels expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines).

Methodology:

-

Cell Preparation:

-

Culture mammalian cells (e.g., HEK293 or CHO cells) stably or transiently expressing the Kv channel subtype of interest (e.g., Kv1.2 or Kv1.3).

-

Alternatively, prepare Xenopus oocytes and inject them with cRNA encoding the desired Kv channel.

-

-

Patch-Clamp Recording:

-

Use the whole-cell patch-clamp technique to record potassium currents from the prepared cells.

-

Pipette Solution (Internal): (in mM) 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.

-

Bath Solution (External): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Experimental Procedure:

-

Establish a stable whole-cell recording.

-

Apply a voltage protocol to elicit potassium currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps from -60 mV to +60 mV in 10 mV increments.

-

Record baseline currents.

-

Perfuse the bath with a solution containing a known concentration of this compound.

-

Record currents in the presence of the toxin until a steady-state block is achieved.

-

Wash out the toxin with the control bath solution to assess the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before and after toxin application.

-

Calculate the percentage of current inhibition for each concentration of this compound.

-

Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

-

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to its receptor on neuronal membranes.

Methodology:

-

Synaptosome Preparation:

-

Homogenize rat brain tissue in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in the binding buffer.

-

-

Binding Assay:

-

Binding Buffer: (in mM) 50 HEPES, 120 NaCl, 5 KCl, 1.2 MgSO4, 1 CaCl2, 0.1% BSA, pH 7.4.

-

Prepare a series of dilutions of unlabeled this compound.

-

In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g., [125I]-Dendrotoxin) to each well.

-

Add the synaptosomal preparation to each well.

-

Add the dilutions of unlabeled this compound to the appropriate wells for the competition binding experiment.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled this compound.

-

Fit the data to a one-site competition binding model to determine the Ki value for this compound.

-

Neurotransmitter Release Assay (GABA)

Objective: To measure the effect of this compound on the release of GABA from synaptosomes.

Methodology:

-

Synaptosome Preparation and Loading:

-

Prepare synaptosomes from mouse or rat brain as described in section 3.2.

-

Pre-incubate the synaptosomes with [3H]-GABA to allow for its uptake into the synaptic vesicles.

-

-

Perfusion System:

-

Place a small aliquot of the loaded synaptosomes onto a filter in a perfusion chamber.

-

Perfuse the synaptosomes with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate.

-

-

Experimental Procedure:

-

Collect fractions of the perfusate at regular intervals to measure the basal release of [3H]-GABA.

-

Switch to a perfusion buffer containing a known concentration of this compound.

-

Continue to collect fractions to measure the toxin-induced release of [3H]-GABA.

-

To confirm the mechanism, co-perfuse with a calcium channel blocker (e.g., CdCl2) or in a calcium-free buffer to observe if the this compound-induced release is calcium-dependent.

-

-

Data Analysis:

-

Measure the radioactivity in each collected fraction using liquid scintillation counting.

-

Express the release of [3H]-GABA as a percentage of the total radioactivity present in the synaptosomes at the beginning of the experiment.

-

Compare the release in the presence and absence of this compound.

-

Visualizations

Signaling Pathway of this compound-Induced Neurotransmitter Release

Caption: this compound blocks Kv channels, leading to prolonged depolarization, increased Ca2+ influx, and enhanced neurotransmitter release.

Experimental Workflow for Characterizing this compound's Effects

Caption: A typical workflow for investigating the effects of this compound, from molecular binding to neuronal function.

Conclusion

This compound is a highly specific and potent blocker of neuronal potassium channels. Its ability to modulate neuronal excitability and neurotransmitter release makes it an invaluable pharmacological tool for dissecting the physiological roles of Kv1.2 and Kv1.3 channels. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further research into the structure-activity relationship of this compound and its derivatives may lead to the development of novel therapeutics for a range of neurological disorders characterized by ion channel dysfunction.

Unraveling the Molecular Blueprint: A Technical Guide to Noxiustoxin's Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Noxiustoxin (NTX), a potent neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius, has garnered significant attention as a high-affinity blocker of voltage-gated potassium (Kv) channels.[1][2] Its remarkable selectivity for specific Kv channel subtypes, particularly Kv1.3, has positioned it as a valuable molecular probe and a promising scaffold for the development of novel therapeutics targeting autoimmune diseases and other channelopathies.[3][4] This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Structure and Key Functional Residues

This compound is a 39-amino acid peptide stabilized by three disulfide bridges (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36), which create a compact and rigid scaffold essential for its biological activity.[1] Its three-dimensional structure features a classical scorpion toxin motif with an α-helix packed against a triple-stranded antiparallel β-sheet.[5] SAR studies, primarily through site-directed mutagenesis and the synthesis of toxin analogs, have pinpointed several key residues that are critical for its interaction with potassium channels.

The N-terminal region of this compound has been identified as a crucial determinant of its channel-blocking activity.[6] Specifically, residues such as Lysine 6 (K6) and Threonine 8 (T8) at the amino-terminus, along with Lysine 28 (K28) and the C-terminal tripeptide Tyr-Asn-Asn (YNN), are pivotal for the high-affinity binding of NTX to rat brain synaptosomes and the Kv1.1 channel.[7] The strategic location of these residues on the toxin's surface forms a pharmacophore that interacts with the outer vestibule of the potassium channel pore.

Quantitative Analysis of this compound-Channel Interactions

The affinity and specificity of this compound and its analogs for various potassium channels have been quantified using electrophysiological and binding assays. The following tables summarize the key quantitative data from various SAR studies, providing a comparative overview of the effects of specific mutations on toxin activity.

| Toxin/Analog | Target Channel(s) | Method | Affinity (Kd/IC50/Ki) | Reference |

| Native this compound (NTX) | Rat brain synaptosomes | Radioligand Binding | Ki = 100 pM | [8] |

| Native this compound (NTX) | Kv1.1 | Electrophysiology | - | [7] |

| Native this compound (NTX) | Kv1.3 | Electrophysiology | Kd = 6 nM | [9] |

| Native this compound (NTX) | Ca2+-activated K+ channels | Electrophysiology | Kd ≈ 450 nM | [10] |

| Native this compound (NTX) | B lymphocyte Kv channels | Patch-clamp | 2 nM affinity | [11] |

| This compound 2 (NTX2) | Rat brain synaptosomes | Radioligand Binding | Ki = 0.1 µM | [8] |

| NTX Mutant (P10S) | Kv1.3 | Electrophysiology | Kd = 30 nM | [9] |

| NTX Mutant (S14W) | Kv1.3 | Electrophysiology | Kd = 0.6 nM | [9] |

| NTX Mutant (A25R) | Kv1.3 | Electrophysiology | Kd = 112 nM | [9] |

| NTX Mutant (A25Δ) | Kv1.3 | Electrophysiology | Kd = 166 nM | [9] |

Experimental Protocols: A Methodological Overview

The elucidation of this compound's SAR has been made possible through a combination of sophisticated experimental techniques. This section provides a detailed overview of the key methodologies employed in these studies.

Solid-Phase Peptide Synthesis of this compound Analogs

The chemical synthesis of this compound and its analogs is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).

-

Resin Preparation: A suitable resin, such as Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as N,N-diisopropylethylamine (DIEA). The activated amino acid is then coupled to the deprotected resin.

-

Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

-

Purification and Folding: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified linear peptide is then subjected to oxidative folding conditions to facilitate the correct formation of the three disulfide bridges.

Site-Directed Mutagenesis for Recombinant Toxin Production

To investigate the role of specific amino acid residues, site-directed mutagenesis is employed to introduce mutations into a synthetic this compound gene.

-

Template Plasmid: A plasmid containing the synthetic gene for this compound, often fused to an expression tag (e.g., a His-tag), is used as the template.

-

Primer Design: Complementary primers containing the desired mutation are designed. These primers should have a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase (e.g., Pfu polymerase) to amplify the entire plasmid containing the mutation. The PCR cycle typically includes an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.

-

Parental DNA Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: The resulting nicked plasmid DNA is transformed into competent E. coli cells. The nicks in the plasmid are repaired by the bacterial host's DNA repair machinery.

-

Sequence Verification: The mutated plasmid is isolated from the transformed bacteria and sequenced to confirm the presence of the desired mutation.

Expression and Purification of Recombinant this compound

Recombinant this compound and its mutants are typically expressed in E. coli and purified for functional characterization.

-

Expression: The E. coli cells containing the expression plasmid are cultured to an optimal density and induced with an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG) to initiate the expression of the recombinant toxin.

-

Cell Lysis: The bacterial cells are harvested and lysed to release the cellular contents, including the recombinant toxin.

-

Purification: If the toxin is expressed with a His-tag, it can be purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The toxin is bound to the Ni-NTA resin and then eluted with a buffer containing a high concentration of imidazole.

-

Further Purification: The eluted toxin is often further purified using RP-HPLC to achieve high purity.

-

Characterization: The purity and identity of the recombinant toxin are confirmed by techniques such as SDS-PAGE and mass spectrometry.

Electrophysiological Recording of Channel Activity

The functional effects of this compound and its analogs on potassium channels are assessed using electrophysiological techniques like the patch-clamp method.

-

Cell Preparation: Cells expressing the target potassium channel (e.g., Xenopus oocytes or mammalian cell lines) are prepared for recording.

-

Pipette Preparation: A glass micropipette with a fine tip is filled with an appropriate intracellular solution.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (a "giga-seal") is formed through gentle suction.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell (whole-cell configuration).

-

Voltage or Current Clamp: The membrane potential is clamped at a specific voltage (voltage-clamp) or the current is controlled (current-clamp) using a specialized amplifier.

-

Toxin Application: this compound or its analogs are applied to the cell via the extracellular solution, and the resulting changes in ion channel currents are recorded and analyzed.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity of this compound to its target receptors on cell membranes.

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the target potassium channels (e.g., rat brain synaptosomes).

-

Radioligand: A radiolabeled form of this compound (e.g., 125I-NTX) is used as the ligand.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound or its analogs.

-

Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of the unlabeled ligand can be calculated.

Visualizing the Molecular Landscape and Experimental Processes

To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships in this compound SAR studies.

Caption: Workflow for this compound SAR studies.

Caption: this compound-Kv channel key interactions.

Caption: this compound's effect on T-cell signaling.

Conclusion

The structure-activity relationship of this compound is a testament to the intricate molecular choreography that governs toxin-channel interactions. Through a combination of synthetic chemistry, molecular biology, and biophysical techniques, researchers have begun to decipher the code that dictates its potency and selectivity. The data and methodologies presented in this guide offer a foundational understanding for scientists and drug developers aiming to harness the therapeutic potential of this compound and its derivatives. Future research will undoubtedly continue to refine our understanding of these interactions, paving the way for the rational design of next-generation channel modulators with enhanced specificity and clinical utility.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using the radioligand-receptor binding assay for paralytic shellfish toxins: A case study on shellfish from Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scorpion toxins targeting Kv1.3 channels: insights into immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Charybdotoxin and this compound, two homologous peptide inhibitors of the K+ (Ca2+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Neuro-Chronicles of Noxiustoxin: A Technical Guide to its History and Application in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noxiustoxin (NTX), a peptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius, has played a significant role in the field of neuroscience as a potent and selective blocker of voltage-gated and calcium-activated potassium channels.[1] This technical guide provides an in-depth historical overview of this compound research, detailing its discovery, characterization, and application as a molecular probe to elucidate the function of potassium channels in neuronal processes. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.

A Historical Overview of this compound Research

The journey of this compound in neuroscience began with its initial purification from the venom of the Centruroides noxius scorpion.[1] Initially referred to as toxin II-11, the name this compound was proposed in 1982.[1] It was one of the first short peptide toxins from scorpion venom to be described in scientific literature.[1] Early studies focused on its chemical characterization, revealing it to be a 39-amino acid peptide with three disulfide bridges.[1][2]

The primary structure of this compound was determined through Edman degradation and cyanogen bromide cleavage.[2] Its three-dimensional structure was later resolved using nuclear magnetic resonance (NMR), providing insights into its interaction with ion channels.[1]

A significant breakthrough in understanding this compound's function was the discovery of its ability to block voltage-dependent potassium currents in the squid giant axon.[3][4] This finding established NTX as a valuable tool for studying the biophysics and pharmacology of potassium channels. Subsequent research demonstrated its effects on calcium-activated potassium channels as well.[1]

Further investigations delved into the toxin's mechanism of action. Studies on brain synaptosomes revealed that this compound decreases potassium permeability, leading to an increase in neurotransmitter release, specifically gamma-aminobutyric acid (GABA).[3][4] This effect was found to be dependent on extracellular calcium but not blocked by the sodium channel blocker tetrodotoxin (TTX), indicating a direct action on potassium channels leading to membrane depolarization and subsequent calcium influx.[3][4]

The N-terminal portion of the toxin has been identified as a critical region for its biological activity.[1][5] Synthetic peptides corresponding to the N-terminal sequence of this compound were shown to mimic the toxic effects of the native toxin, albeit at higher concentrations.[5][6]

In the 1990s, the chemical synthesis of this compound was achieved, allowing for the production of the toxin with either an amidated or an acidic C-terminus.[7] Comparative studies confirmed that the native toxin possesses an amidated C-terminus.[7] The availability of synthetic this compound and its analogues has facilitated more detailed structure-function relationship studies.

The discovery of this compound 2 (NTX2), a homologous peptide from the same scorpion venom with 61% sequence identity to NTX, provided further insights.[8] NTX2 was found to be significantly less potent in blocking potassium channels, highlighting the importance of specific amino acid residues for high-affinity binding.[8]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on this compound and its interactions with potassium channels.

| Parameter | Value | Channel/Preparation | Reference |

| Dissociation Constant (KD) | 300 nM | K+ channels in squid axon | [1] |

| Dissociation Constant (KD) | 160-300 nM | Brain synaptosomal membranes | [9] |

| Inhibitory Constant (Ki) | 2 nM | Voltage-dependent K+ channels in B lymphocytes | [7] |

| Inhibitory Constant (Ki) | 100 pM | [125I]NTX binding to rat brain synaptosome membranes | [8] |

| Inhibitory Constant (Ki) | 0.1 µM | This compound 2 displacement of [125I]NTX binding | [8] |

| Inhibitory Constant (Ki) | 10-10 M | Displacement of radiolabelled dendrotoxin from rat brain synaptosomal membranes | [10][11] |

| Maximum Binding Capacity (Bmax) | 2.2 pmol/mg protein | Brain synaptosomal membranes | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in this compound research.

Patch-Clamp Electrophysiology for Potassium Channel Analysis

This protocol is a generalized procedure for recording potassium channel currents in whole-cell configuration, which can be adapted for studying the effects of this compound.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Micromanipulator

-

Glass capillaries for patch pipettes

-

Pipette puller

-

Cell culture of interest (e.g., neurons, lymphocytes)

-

External (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)

-

Internal (pipette) solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.2)

-

This compound stock solution

Procedure:

-

Prepare cells for recording on a coverslip mounted on the microscope stage.

-

Pull patch pipettes from glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Fill the patch pipette with the internal solution and mount it on the micromanipulator.

-

Approach the target cell with the pipette tip while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.

-

Record the baseline potassium currents.

-

Perfuse the bath with the external solution containing the desired concentration of this compound.

-

Repeat the voltage-step protocol to record potassium currents in the presence of the toxin.

-

Wash out the toxin by perfusing with the control external solution and record the recovery of the currents.

-

Analyze the data to determine the extent of channel block, voltage-dependence, and kinetics of this compound action.

Preparation of Synaptosomes and Measurement of GABA Release

This protocol describes the isolation of synaptosomes from brain tissue and the subsequent measurement of neurotransmitter release.

Materials:

-

Rodent brain tissue (e.g., mouse or rat cortex)

-

Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Percoll or Ficoll gradients

-

Centrifuge and ultracentrifuge

-

Dounce homogenizer

-

Physiological salt solution (e.g., Krebs-Ringer buffer)

-

[³H]-GABA (radiolabeled gamma-aminobutyric acid)

-

This compound

-

Scintillation counter and scintillation fluid

Procedure:

-

Synaptosome Preparation:

-

Dissect the brain tissue in ice-cold homogenization buffer.

-

Homogenize the tissue using a Dounce homogenizer with several gentle strokes.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosome fraction.

-

For higher purity, resuspend the pellet and layer it onto a discontinuous Percoll or Ficoll gradient and ultracentrifuge.

-

Collect the synaptosome fraction from the gradient interface and wash it with physiological salt solution.

-

-

GABA Release Assay:

-

Pre-load the synaptosomes with [³H]-GABA by incubating them in a physiological salt solution containing the radiolabel.

-

Wash the synaptosomes to remove excess unincorporated [³H]-GABA.

-

Resuspend the loaded synaptosomes in a physiological salt solution.

-

Aliquot the synaptosome suspension into experimental tubes.

-

Initiate the release of [³H]-GABA by adding a depolarizing stimulus (e.g., high potassium concentration) or by adding this compound.

-

Incubate for a defined period.

-

Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

-

Measure the radioactivity in the supernatant (released [³H]-GABA) and in the synaptosome pellet (retained [³H]-GABA) using a scintillation counter.

-

Calculate the percentage of [³H]-GABA released relative to the total amount present.

-

Radioligand Binding Assay for this compound-Potassium Channel Interaction

This protocol outlines a method to study the binding of radiolabeled this compound to its receptor on neuronal membranes.

Materials:

-

Synaptosomal membrane preparation (as described above)

-

[¹²⁵I]-Noxiustoxin (radiolabeled toxin)

-

Unlabeled this compound (for competition assays)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Saturation Binding Assay:

-

Incubate a fixed amount of synaptosomal membrane protein with increasing concentrations of [¹²⁵I]-Noxiustoxin in the binding buffer.

-

For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled this compound to determine non-specific binding.

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).

-

-

Competition Binding Assay:

-

Incubate a fixed amount of synaptosomal membrane protein with a fixed concentration of [¹²⁵I]-Noxiustoxin and increasing concentrations of unlabeled this compound or other competing ligands.

-

Follow the incubation, filtration, and counting steps as described for the saturation assay.

-

Plot the percentage of specific binding of [¹²⁵I]-Noxiustoxin as a function of the concentration of the unlabeled competitor.

-

Analyze the data to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the inhibitory constant (Ki).

-

Visualizations

Signaling Pathway of this compound-Induced Neurotransmitter Release

Caption: this compound blocks K+ channels, leading to neurotransmitter release.

Experimental Workflow for Synaptosome Preparation and GABA Release Assay

Caption: Workflow for isolating synaptosomes and measuring GABA release.

Logical Relationship of Radioligand Binding Assay Components

Caption: Logical components and their relationships in a radioligand binding assay.

References

- 1. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Virtual Labs [virtual-labs.github.io]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]

- 7. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique [frontiersin.org]

- 11. Patch Clamp Protocol [labome.com]

Noxiustoxin's Precision Targeting of K+ Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction